
octanoyl-coenzyme A
Overview
Description
Synthesis Analysis
The synthesis of octanoyl-CoA involves the formation of thioester bonds between fatty acids and Coenzyme A. One study describes the synthesis of thiol esters of cis,cis-octadecadienoic acid and their reaction with acyl-CoA:phospholipid acyltransferases, highlighting the importance of the ethylenic bond position in the synthesis process (Reitz et al., 1968). Another study reports on the synthesis of acyl Coenzyme A synthetase, which catalyzes the synthesis of various adenine-derived compounds, including octanoyl-CoA (Fontes et al., 1998).
Molecular Structure Analysis
The molecular structure of octanoyl-CoA has been analyzed in detail. Engel et al. (1998) studied the crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA, revealing the structural adaptations necessary for binding a long chain fatty acid-CoA molecule (Engel et al., 1998).
Chemical Reactions and Properties
The chemical properties of octanoyl-CoA are influenced by its interactions with various enzymes. The study by Mizugaki et al. (1982) on the stereochemical mechanism of cis-2-enoyl-CoA reductase provides insights into the chemical reactions involving octanoyl-CoA (Mizugaki et al., 1982).
Physical Properties Analysis
Research on the physical properties of octanoyl-CoA, such as its phase behavior and interaction with other molecules, is crucial for understanding its role in biological systems. For instance, the study by Chen et al. (2002) on the structure-property relationships of polychlorinated biphenyls provides a context for understanding the physical interactions of similar compounds (Chen et al., 2002).
Chemical Properties Analysis
The chemical properties of octanoyl-CoA, such as its reactivity and stability, are essential for its biological functions. The study by Bavisotto et al. (2021) on the reaction pathways of octanoic acid on copper surfaces, though not directly about octanoyl-CoA, gives an insight into the behavior of similar compounds (Bavisotto et al., 2021).
Scientific Research Applications
Quorum-Sensing Autoinducer Synthesis : Octanoyl-CoA is not used in the enzymatic synthesis of Agrobacterium autoinducer, a pheromone involved in gene expression regulation. Instead, a related compound, 3-oxo-octanoyl-acyl carrier protein, is utilized by the enzyme TraI for this synthesis (Moré et al., 1996).
Coenzyme Synthesis and Attachment : In the context of coenzyme synthesis, octanoyl-CoA derivatives play roles in the assembly of coenzymes like biotin and lipoic acid. Specifically, an octanoyl moiety from octanoyl-acyl carrier protein is transferred to enzymes as a part of lipoic acid assembly, a key process in cellular metabolism (Cronan, 2008).
Enzymatic Activity Studies : The crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA has provided insights into the binding of long-chain fatty acid-CoA molecules. This understanding is crucial for studying enzyme function and regulation (Engel et al., 1998).
Medium-Chain Fatty Acid Metabolism : Octanoyl CoA synthetase activity in rat intestinal mucosa indicates its role in the utilization of medium-chain fatty acids for lipid synthesis. This enzyme's activity and regulation differ from those for long-chain fatty acids, highlighting the distinct metabolic pathways for different fatty acid lengths (Ohkubo et al., 1992).
Coenzyme A Biosynthesis in Plants : Octanoyl-CoA is indirectly related to Coenzyme A biosynthesis in plants, where it is a part of a larger metabolic pathway crucial for numerous cellular reactions (Kupke et al., 2003).
Isolation and Purification Techniques : A novel procedure for the isolation and purification of acyl-coenzyme A esters, including octanoyl-CoA, from tissues has been developed. This method is essential for the study of acyl-CoA esters in biological research (Minkler et al., 2008).
Mechanism of Action
- Its main targets include:
- Enoyl-CoA hydratase, mitochondrial : This enzyme participates in the β-oxidation pathway, specifically catalyzing the hydration of trans-2-enoyl-CoA intermediates to form L-3-hydroxyacyl-CoA .
- Enoyl-CoA delta isomerase 1, mitochondrial : This enzyme is essential for the isomerization of cis-3-enoyl-CoA to trans-2-enoyl-CoA during fatty acid degradation .
- Medium-chain specific acyl-CoA dehydrogenase, mitochondrial (MCAD) : MCAD plays a crucial role in the initial step of fatty acid β-oxidation, converting medium-chain acyl-CoAs (including octanoyl-CoA) into trans-2-enoyl-CoA .
- Specifically, octanoyl-CoA:
Target of Action
Mode of Action
Safety and Hazards
When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-CECATXLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264-52-4 | |
| Record name | Octanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway involving octanoyl-CoA?
A1: Octanoyl-CoA is a key intermediate in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids in mitochondria and peroxisomes to generate energy. [, , , , , ]
Q2: How does octanoyl-CoA interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A2: Octanoyl-CoA acts as a substrate for MCAD, a flavoenzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids. The interaction involves the binding of octanoyl-CoA to MCAD, followed by dehydrogenation to yield trans-2-octenoyl-CoA and the reduced enzyme (MCAD-FADH2). [, , , , ]
Q3: What are the distinct steps involved in the MCAD-catalyzed dehydrogenation of octanoyl-CoA?
A3: The reaction involves several steps: (1) formation of the MCAD-FAD-octanoyl-CoA Michaelis complex, (2) isomerization reactions with subtle electronic changes, and (3) reduction of the enzyme-bound flavin (FAD) to FADH2, resulting in the formation of the product, trans-2-octenoyl-CoA. [, , , ]
Q4: How does the 3'-phosphate group of CoA influence the MCAD-catalyzed reaction, despite its distance from the active site?
A4: Despite being located approximately 15 Å away from the active site, the 3'-phosphate group of CoA plays a crucial role in the MCAD-catalyzed reaction. Studies using 3'-phosphate-truncated octanoyl-CoA demonstrate altered kinetic parameters, including changes in turnover rate, Km values, and the rates of reductive and oxidative half-reactions. These findings highlight the functional significance of the 3'-phosphate group, even at a distance. []
Q5: Does the substitution of Glu-376, a key active site residue in MCAD, affect its interaction with octanoyl-CoA?
A5: Yes, the Glu-376 residue in MCAD plays a crucial role in abstracting the alpha-proton from octanoyl-CoA. Replacing Glu-376 with Gln (E376Q mutation) significantly impairs both the rate of octanoyl-CoA-dependent FAD reduction and the binding kinetics of octenoyl-CoA, indicating its importance in proton transfer and active site environment modulation. [, , ]
Q6: How do octanoyl-CoA and octenoyl-CoA dissociation pathways from MCAD differ, and how do these pathways relate to the enzyme's oxidase activity?
A7: Octenoyl-CoA dissociates from MCAD-FADH2 via two pathways: (1) a "facile" pathway involving the reversal of the reductive half-reaction, releasing octenoyl-CoA as octanoyl-CoA; and (2) a "restricted" pathway involving direct but slow dissociation of octenoyl-CoA. The restricted pathway coincides with the rate of FADH2 oxidation by O2, suggesting suppression of oxidase activity when the enzyme is in the charge-transfer complex form. Oxidase activity emerges upon conversion of the complex to the MCAD-FADH2 - octenoyl-CoA Michaelis complex. [, ]
Q7: Does the brain exhibit a preference for utilizing medium-chain fatty acids like octanoyl-CoA for energy production?
A8: Research indicates a relatively higher activity of octanoyl-CoA dehydrogenase compared to palmitoyl-CoA dehydrogenase in both rat and human brains. This elevated activity of the medium-chain fatty acyl-CoA dehydrogenase may reflect the brain's capacity to utilize medium-chain fatty acids like octanoyl-CoA for energy and its protective mechanism against potentially encephalopathic effects of these substrates. []
Q8: What is the role of carnitine palmitoyltransferases (CPTs) in relation to octanoyl-CoA?
A9: CPTs are a family of enzymes responsible for transporting long-chain fatty acyl-CoAs, such as palmitoyl-CoA, across the mitochondrial membrane for beta-oxidation. While octanoyl-CoA, being a medium-chain fatty acyl-CoA, does not require CPT for mitochondrial entry, studies investigating CPT specificity for carnitine analogs often utilize octanoyl-CoA as a comparative substrate to palmitoyl-CoA. []
Q9: What is the molecular formula and weight of octanoyl-CoA?
A9: The molecular formula of octanoyl-CoA is C27H48N7O17P3S. Its molecular weight is 809.7 g/mol.
Q10: Does octanoyl-CoA exhibit distinct spectroscopic properties when bound to enzymes like MCAD?
A11: Yes, the binding of octanoyl-CoA and its analogs to MCAD can induce characteristic spectral changes. For example, the formation of a charge-transfer complex between the enolate of 3-thia-octanoyl-CoA and the oxidized flavin in MCAD results in a long-wavelength absorption band. Additionally, 4-thia-trans-2-octenoyl-CoA, a product analog, exhibits a red-shifted absorption band upon binding to MCAD. These spectral shifts provide valuable insights into the enzyme-substrate interactions. [, , , ]
Q11: What spectroscopic techniques have been used to study the interaction of octanoyl-CoA and its analogs with MCAD?
A12: Several spectroscopic techniques have been employed, including UV-Vis spectrophotometry, stopped-flow kinetics, and resonance Raman spectroscopy. These techniques allow researchers to monitor changes in the electronic structure of the flavin cofactor and substrate upon binding and during catalysis. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



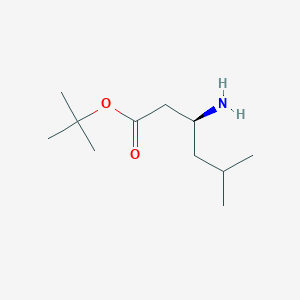
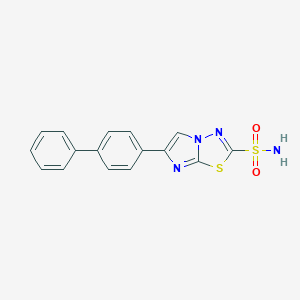
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
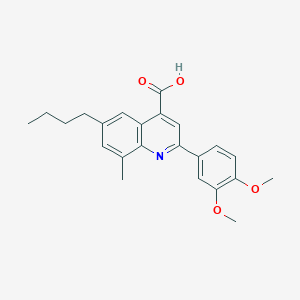

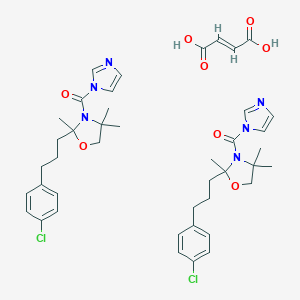
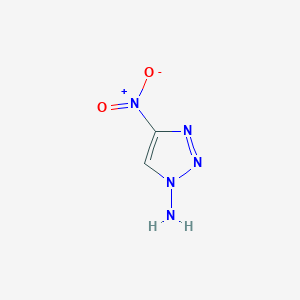
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)





